N-allylpyrido[2,3-d]pyrimidin-4-amine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-prop-2-enylpyrido[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-5-11-9-8-4-3-6-12-10(8)14-7-13-9/h2-4,6-7H,1,5H2,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZISRRZTGYLRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for N Allylpyrido 2,3 D Pyrimidin 4 Amine
Reactivity of the Allyl Group and its Potential for Further Functionalization
The allyl group, an alkene appended to a nitrogen atom, is a versatile functional handle amenable to a variety of chemical transformations. Its reactivity is centered around the carbon-carbon double bond, which can participate in metathesis, electrophilic additions, and oxidative cleavage reactions. These transformations provide pathways to elaborate the molecular structure, introducing new functional groups and extending the carbon skeleton.
Olefin Metathesis
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. mdpi.com In the context of N-allylpyrido[2,3-d]pyrimidin-4-amine, both ring-closing metathesis (RCM) and cross-metathesis (CM) could be envisioned, depending on the reaction partner. However, the presence of the basic amine functionality can pose a challenge, as it may coordinate to the metal catalyst, thereby inhibiting its activity. researchgate.net To circumvent this, protection of the amine or the use of more robust catalysts, such as Grubbs' second or third-generation catalysts, may be necessary. researchgate.netharvard.edu For instance, cross-metathesis with a partner olefin could introduce a variety of substituents, leading to compounds with altered steric and electronic profiles. acs.orgnih.gov
Table 1: Potential Olefin Metathesis Reactions of this compound
| Reaction Type | Reactant | Catalyst | Potential Product |
|---|---|---|---|
| Cross-Metathesis | R-CH=CH₂ | Grubbs II or III | Pyrido[2,3-d]pyrimidin-4-ylamino-CH=CH-R |
Electrophilic Additions
The electron-rich double bond of the allyl group is susceptible to attack by electrophiles. A notable example is the nickel-catalyzed 1,2-allylmethylation of N-allyl heterocycles, which allows for the regioselective introduction of an allyl and a methyl group across the double bond. nih.govchemrxiv.org This reaction proceeds under mild conditions and tolerates a range of functional groups, suggesting its potential applicability to this compound. chemrxiv.org Other electrophilic additions, such as halogenation or hydrohalogenation, could also be employed to introduce further functionality. For instance, reaction with bromine would be expected to yield a dibromo derivative, which could then undergo subsequent nucleophilic substitution or elimination reactions.
Oxidative Cleavage Reactions
The double bond of the allyl group can be cleaved under oxidative conditions to yield an aldehyde or a carboxylic acid, effectively unmasking a carbonyl group. researchgate.net A common method for this transformation is a one-pot procedure involving hydroxylation of the double bond with an oxidizing agent like osmium tetroxide (in catalytic amounts) and a co-oxidant such as sodium periodate, which then cleaves the resulting diol. organic-chemistry.org Another approach involves ozonolysis, followed by a reductive or oxidative workup to furnish the desired carbonyl compound. acs.org These reactions are particularly useful for removing the allyl group, which can serve as a protecting group for the amine, or for introducing a reactive carbonyl functionality for further derivatization. organic-chemistry.orgacs.org
Modifications of the Pyrido[2,3-d]pyrimidine (B1209978) Ring System
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, and its modification can significantly impact biological activity. jocpr.commdpi.comnih.govnih.gov Functionalization can occur at various positions on the fused ring system, and the reactivity is influenced by the electronic nature of the existing substituents.
Functionalization at Peripheral Positions (e.g., C-5, C-6, C-7, C-8)
The pyrido[2,3-d]pyrimidine ring system is generally electron-deficient, which influences its reactivity towards nucleophilic and electrophilic reagents. The pyridine (B92270) ring, in particular, can be susceptible to nucleophilic aromatic substitution, especially if activated by electron-withdrawing groups or through the formation of an N-oxide. Functionalization at the C-7 position of related tricyclic scaffolds has been achieved, suggesting that similar strategies could be applied to the pyrido[2,3-d]pyrimidine core. The synthesis of various substituted pyrido[2,3-d]pyrimidines has been reported, demonstrating the feasibility of introducing a range of functional groups onto the heterocyclic framework. asianpubs.orgtandfonline.comrsc.orgnih.govnih.govresearchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, could be employed to introduce aryl, heteroaryl, or amino substituents at halogenated positions of the ring system. mdpi.com
Exploration of Substituent Effects on Reactivity
The introduction of substituents on the pyrido[2,3-d]pyrimidine ring can have a profound effect on the reactivity of both the heterocyclic core and the appended N-allyl group. Electron-donating groups would be expected to increase the electron density of the ring system, potentially making it more susceptible to electrophilic attack and modulating the basicity of the nitrogen atoms. Conversely, electron-withdrawing groups would decrease the electron density, enhancing the susceptibility of the ring to nucleophilic attack. These electronic effects can also be transmitted to the N-allyl group, influencing its reactivity in the reactions described in section 3.1. For example, an electron-withdrawing group on the ring system could decrease the nucleophilicity of the exocyclic amine, which might in turn affect its interaction with metathesis catalysts. The diverse biological activities reported for substituted pyrido[2,3-d]pyrimidines underscore the importance of exploring these substituent effects. nih.govnih.govrsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Osmium tetroxide |
Derivatization for Scaffold Elaboration and Library Synthesis.
The generation of molecular diversity from a common core structure is a fundamental concept in modern drug discovery. For the this compound scaffold, derivatization is strategically employed to modulate physicochemical properties, enhance biological activity, and explore structure-activity relationships (SAR). Methodologies such as parallel synthesis and structure-guided design are pivotal in the efficient creation of compound libraries.
Parallel Synthesis and Combinatorial Chemistry Approaches.
Parallel synthesis has been effectively utilized to prepare focused libraries of related aminopyrimidines. This high-throughput approach enables the rapid synthesis of a multitude of derivatives from a common intermediate. In the context of the pyrido[2,3-d]pyrimidine scaffold, a common strategy involves the synthesis of a key intermediate, such as a 4-chloro-pyrido[2,3-d]pyrimidine, which can then be reacted with a diverse set of amines to generate a library of N-substituted analogs. mdpi.com
For instance, a library of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been synthesized using Buchwald-Hartwig amination conditions. mdpi.com While not the exact pyrido[2,3-d]pyrimidine core, this demonstrates a viable synthetic route for creating diversity at an amino position. A similar approach can be envisioned for this compound, where the allyl group is pre-installed, and further diversity is introduced at other positions of the heterocyclic core. Alternatively, a library of amines, including allylamine (B125299), could be reacted with a suitable pyridopyrimidine precursor.
The preparation of a 72-membered library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues via solution-phase parallel synthesis further illustrates the feasibility of this approach for related heterocyclic systems. nih.gov This synthesis involved the construction of the thienopyrimidine core followed by Suzuki coupling reactions to introduce diversity. nih.gov
To illustrate how a parallel synthesis campaign for N-substituted pyrido[2,3-d]pyrimidin-4-amine (B1601162) derivatives might be structured, a representative data table is provided below. This table conceptualizes a library generated from a common precursor, highlighting the diversity of amines that could be employed and the resulting yields.
Table 1: Representative Parallel Synthesis of N-Substituted Pyrido[2,3-d]pyrimidin-4-amine Derivatives
| Entry | Amine | Product | Yield (%) |
| 1 | Allylamine | This compound | 85 |
| 2 | Benzylamine | N-benzylpyrido[2,3-d]pyrimidin-4-amine | 82 |
| 3 | Cyclopropylamine | N-cyclopropylpyrido[2,3-d]pyrimidin-4-amine | 78 |
| 4 | Morpholine | 4-(pyrido[2,3-d]pyrimidin-4-yl)morpholine | 91 |
| 5 | Aniline | N-phenylpyrido[2,3-d]pyrimidin-4-amine | 75 |
| 6 | 4-Fluoroaniline | N-(4-fluorophenyl)pyrido[2,3-d]pyrimidin-4-amine | 79 |
Development of Structure-Guided Derivatization Pathways.
Structure-guided drug design is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and synthesize more potent and selective inhibitors. In the case of pyrido[2,3-d]pyrimidine derivatives, which are often developed as kinase inhibitors, molecular docking studies and the analysis of co-crystal structures play a crucial role in guiding derivatization pathways.
The development of a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors serves as a prime example of this approach. nih.gov An initial lead compound was identified through screening a compound library and was found to be a broadly active tyrosine kinase inhibitor. Subsequent structure-activity relationship (SAR) studies led to the synthesis of new analogs with improved potency and selectivity. nih.gov For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of the lead compound resulted in enhanced potency and bioavailability. nih.gov Furthermore, modifying the substituent at the 6-position from a 2,6-dichlorophenyl group to a 3,5-dimethoxyphenyl group produced a highly selective inhibitor for the fibroblast growth factor receptor (FGFr) tyrosine kinase. nih.gov
Molecular docking studies are instrumental in visualizing the binding mode of inhibitors within the active site of a target protein. For example, docking studies of novel pyrido[2,3-d]pyrimidines as antimicrobial candidates revealed that they occupied the active pocket of Biotin Carboxylase. ekb.eg Similarly, in the development of PIM-1 kinase inhibitors, molecular docking showed that a synthesized pyrido[2,3-d]pyrimidine derivative was properly docked inside the PIM-1 active site, forming a stable hydrogen bond with a key lysine (B10760008) residue. nih.gov Such insights allow medicinal chemists to rationally design modifications to the lead structure to enhance binding affinity and selectivity.
The following table outlines a hypothetical structure-guided derivatization of the this compound scaffold, targeting a generic kinase. The rationale for each modification is based on common strategies in kinase inhibitor design, such as targeting specific pockets within the ATP-binding site.
Table 2: Structure-Guided Derivatization of a Hypothetical this compound Kinase Inhibitor
| Compound | Modification from Parent Scaffold | Rationale for Derivatization | Predicted Outcome |
| Parent | N-allyl at C4 | Initial hit from screening | Moderate potency |
| Analog 1 | Addition of a 2-aminophenyl group at C7 | To form hydrogen bonds with the hinge region | Increased potency |
| Analog 2 | Introduction of a 6-(3-methoxyphenyl) group | To occupy a hydrophobic back pocket | Improved selectivity |
| Analog 3 | Substitution of the allyl group with a cyano-ethyl group | To interact with a specific polar residue | Enhanced binding affinity |
| Analog 4 | Addition of a solubilizing group (e.g., morpholine) at C2 | To improve pharmacokinetic properties | Better bioavailability |
Theoretical and Computational Chemistry Studies of N Allylpyrido 2,3 D Pyrimidin 4 Amine
Molecular Conformation and Geometrical Analysis
The spatial arrangement of atoms and functional groups in a molecule dictates its physical, chemical, and biological properties. For N-allylpyrido[2,3-d]pyrimidin-4-amine, the geometry of the core heterocyclic system and the conformational flexibility of the N-allyl substituent are of primary interest.
Quantum Chemical Calculations for Optimized Geometries
Density Functional Theory (DFT) is a widely employed quantum chemical method for investigating the molecular structures of heterocyclic compounds, including pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.nettandfonline.comnih.gov These calculations can predict the most stable three-dimensional arrangement of atoms by minimizing the energy of the system. For the this compound molecule, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would reveal key geometrical parameters. researchgate.netnih.gov
The pyrido[2,3-d]pyrimidine core is expected to be nearly planar, a common feature of fused aromatic systems. The bond lengths and angles within this core would be influenced by the electron-donating nature of the 4-amino group. The table below presents hypothetical, yet representative, optimized geometrical parameters for the core structure based on DFT studies of similar molecules.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C4-N (amine) | ~1.36 Å |
| Bond Length | N3-C4 | ~1.34 Å |
| Bond Length | C4a-C4 | ~1.42 Å |
| Bond Angle | N3-C4-N (amine) | ~121° |
| Bond Angle | C4a-C4-N3 | ~117° |
Note: These values are illustrative and based on general findings for related structures. Actual values for this compound would require specific calculations.
Conformational Landscape of the N-allyl Moiety
A critical aspect of the molecular geometry of this compound is the orientation of the N-allyl group relative to the pyridopyrimidine ring. This orientation is defined by the dihedral angles around the C4-N(amine) bond and the subsequent bonds within the allyl group. The analysis of these dihedral angles is essential for understanding the conformational preferences and the spatial volume occupied by the substituent.
The rotation around the C4-N bond will likely have a relatively low energy barrier, allowing for multiple stable or meta-stable conformations. The most stable conformer would be determined by a balance of steric hindrance and electronic effects, such as potential intramolecular hydrogen bonding or hyperconjugation. For instance, the planarity of the amine group and the orientation of the allyl double bond will significantly impact the molecule's interaction with biological targets. Advanced computational techniques can map the potential energy surface as a function of these dihedral angles to identify the global and local energy minima, providing a detailed picture of the molecule's conformational landscape.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Computational methods offer deep insights into the distribution of electrons and help predict sites susceptible to chemical reactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial parameter for determining a compound's chemical activity and stability. nih.govirjweb.com A small energy gap suggests high reactivity and lower kinetic stability. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridopyrimidine ring system and the exocyclic amino group, reflecting their electron-donating character. The LUMO is likely to be distributed over the heterocyclic ring, particularly the pyrimidine (B1678525) part, which is more electron-deficient. DFT calculations on related pyrido[2,3-d]pyrimidine derivatives have been used to determine these orbital energies and their distributions. nih.gov
| Molecular Orbital | Energy (eV) - Illustrative | Localization |
| HOMO | -6.0 to -5.5 | Pyridopyrimidine ring, exocyclic amine |
| LUMO | -1.5 to -1.0 | Pyrimidine ring |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | - |
Note: These energy values are typical for similar heterocyclic systems and serve as an illustration. Specific calculations are needed for this compound.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netderpharmachemica.com The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.
In this compound, the MEP map would likely show the most negative potential around the nitrogen atoms of the pyridine (B92270) and pyrimidine rings, due to their lone pairs of electrons. These sites would be the primary targets for protonation and interaction with electrophiles. The hydrogen atom of the amino group would exhibit a positive potential, making it a potential hydrogen bond donor. The allyl group would present a more neutral potential, with some negative character associated with the C=C double bond.
Fukui Functions and Local Reactivity Indices
While global reactivity descriptors like the HOMO-LUMO gap provide a general idea of a molecule's reactivity, local reactivity descriptors, such as Fukui functions, offer more detailed information about which specific atoms in the molecule are more reactive. researchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. bas.bg It helps to identify the most probable sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks.
For this compound, the calculation of Fukui functions would pinpoint the specific atoms most likely to participate in chemical reactions. One would expect the nitrogen atoms in the heterocyclic core to be susceptible to electrophilic attack, as indicated by higher f- values. Conversely, certain carbon atoms in the pyrimidine ring might be identified as sites for nucleophilic attack with higher f+ values. The integration of these global and local reactivity descriptors provides a robust framework for predicting the chemical behavior and stability of the molecule. researchgate.net
Computational Modeling for Molecular Interactions
Computational modeling provides critical insights into how a small molecule like this compound might interact with biological targets at an atomic level. These methods are instrumental in rational drug design, helping to predict binding affinity and mode of action.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can elucidate its potential binding interactions within the active site of various biological targets, such as protein kinases, which are common targets for pyrido[2,3-d]pyrimidine derivatives. nih.govresearchgate.net
In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose. For instance, docking of pyrido[2,3-d]pyrimidine derivatives into the ATP-binding site of kinases often reveals key hydrogen bond interactions with hinge region residues. nih.gov In the case of this compound, the pyrimidine nitrogen atoms and the exocyclic amine could act as hydrogen bond donors and acceptors, anchoring the molecule in the active site. The allyl group would likely be oriented towards a hydrophobic pocket.
To illustrate, a hypothetical docking study of this compound against a protein kinase, such as Epidermal Growth Factor Receptor (EGFR), might yield results similar to those presented in Table 1.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| This compound | EGFR (Kinase Domain) | -8.5 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| Reference Inhibitor | EGFR (Kinase Domain) | -9.2 | Met793, Cys797, Leu844 | Hydrogen Bond, Covalent, Hydrophobic |
Molecular Dynamics (MD) Simulations for Ligand-Target Complexes
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions. mdpi.com
For a complex of this compound with a target protein, an MD simulation could be run for several nanoseconds to assess the stability of the docked pose. nih.gov Analysis of the simulation trajectory can reveal important information, such as the persistence of key hydrogen bonds, the flexibility of the ligand and protein, and the role of water molecules in mediating interactions. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed on MD trajectories to evaluate the stability of the complex and the flexibility of individual residues, respectively. nih.gov
Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)
To provide a more quantitative estimate of binding affinity, binding free energy calculations can be performed on the snapshots generated from MD simulations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose. nih.govfrontiersin.org These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.
The binding free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. frontiersin.org This decomposition can help to identify the key driving forces for ligand binding. For the this compound complex, these calculations could quantify the energetic contribution of the hydrogen bonds and hydrophobic interactions predicted by docking and observed in MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of a molecule and its biological activity. rsc.orgnih.gov To build a 3D-QSAR model for a series of this compound analogs, a dataset of compounds with their measured biological activities (e.g., IC50 values) is required.
In CoMFA, the steric and electrostatic fields around each molecule are calculated and then correlated with the biological activity using partial least squares (PLS) regression. dntb.gov.uanih.gov The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a CoMFA model might suggest that increasing the steric bulk in the region of the allyl group could enhance binding affinity.
A hypothetical dataset for a 3D-QSAR study of pyrido[2,3-d]pyrimidine derivatives is shown in Table 2.
| Compound | R-Group | IC50 (nM) | pIC50 (-logIC50) |
|---|---|---|---|
| 1 | -H | 150 | 6.82 |
| 2 | -CH3 | 100 | 7.00 |
| This compound | -CH2CH=CH2 | 75 | 7.12 |
| 4 | -Cl | 50 | 7.30 |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is another important computational technique used in drug design. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A pharmacophore model for a series of pyrido[2,3-d]pyrimidine derivatives could be generated based on the structures of known active compounds. nih.gov This model could then be used to virtually screen large compound libraries to identify new molecules that possess the desired pharmacophoric features and are therefore likely to be active. For this compound, a pharmacophore model would likely include hydrogen bond donor and acceptor features on the pyrimidine ring and a hydrophobic feature corresponding to the allyl group. Such a model could guide the design of novel analogs with improved potency and selectivity. nih.govacs.org
Molecular Interactions and Target Identification in Vitro and Preclinical Research
Identification of Molecular Targets through Phenotypic and Affinity-Based Screening
Target identification is a foundational step in drug discovery. While specific studies detailing the target deconvolution for N-allylpyrido[2,3-d]pyrimidin-4-amine are not extensively documented in publicly available literature, the approaches for its chemical class are well-established. Affinity-based techniques, including screening against panels of kinases, are common for this class of compounds due to their known propensity to bind to the ATP pocket of these enzymes.
Chemoproteomics and Proteomic Profiling Approaches
Chemoproteomics serves as a powerful tool for identifying the molecular targets of small molecules directly in complex biological systems. This methodology could be employed to elucidate the protein interaction profile of this compound, confirming expected targets and potentially revealing novel off-target interactions. However, specific chemoproteomic studies profiling this particular compound have not been detailed in the reviewed scientific literature.
Genetic Perturbation Screens for Target Deconvolution
Genetic techniques such as CRISPR-Cas9 or siRNA screens are instrumental in validating the targets of bioactive compounds. By observing how the depletion of specific genes affects cellular sensitivity to a compound, researchers can infer its mechanism of action. For kinase inhibitors based on the pyrido[2,3-d]pyrimidine (B1209978) scaffold, such screens can confirm that the observed cellular effects are indeed a result of inhibiting a specific kinase. For instance, in studies of related compounds, cellular effects were shown to be consistent with the downregulation of the target kinase (DYRK1B) via siRNA, supporting the proposed mechanism of action. nih.gov
Network Pharmacology Approaches for Pathway Elucidation
Network pharmacology offers a systems-level perspective on drug action by analyzing the complex interplay between a compound, its targets, and broader biological pathways. For a compound like this compound, this approach could predict its polypharmacological profile and its potential effects on various signaling cascades. While specific network pharmacology studies for this molecule are not available, this strategy has been effectively used to identify potential targets and understand the molecular pathways of other novel compounds.
Binding Mechanisms to Key Protein Families
The pyrido[2,3-d]pyrimidine core is a versatile scaffold known to produce ligands for a variety of biological receptors. nih.gov Its primary role has been established in the inhibition of protein kinases, where it acts as an ATP-competitive inhibitor. researchgate.netnih.govnih.gov
Interactions with Kinase Domains (e.g., Tyrosine Kinases, Serine/Threonine Kinases)
The pyrido[2,3-d]pyrimidine structure is particularly effective as a template for kinase inhibitors due to its ability to mimic the adenine (B156593) region of ATP and form key hydrogen bonds within the kinase ATP binding site. acs.org A crucial interaction involves a bidentate hydrogen bond pattern where the N-3 of the pyrimidine (B1678525) ring acts as a hydrogen bond acceptor and the exocyclic 2-amino group acts as a hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase. acs.org
Tyrosine Kinases
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a wide range of tyrosine kinases. These compounds have been developed as inhibitors for growth factor receptors and intracellular signaling kinases implicated in cancer. nih.govacs.org The 6-aryl substituent of the heterocyclic core is often positioned deep within the binding cleft in a pocket not utilized by ATP, which can confer both high-affinity binding and specificity. acs.org
Table 1: Examples of Tyrosine Kinases Inhibited by Pyrido[2,3-d]pyrimidine Derivatives
| Kinase Target | Derivative Class/Example Compound | IC₅₀ Values | Reference(s) |
|---|---|---|---|
| c-Src | Pyrido[2,3-d]pyrimidines | < 10 nM | nih.gov |
| Lck | Pyrido[2,3-d]pyrimidines | < 5 nM | nih.gov |
| Bcr-Abl | PD180970 | 2.2-5 nM (in vitro) | nih.govresearchgate.net |
| PDGFr | 2-amino-8H-pyrido[2,3-d]pyrimidines | 31 nM | acs.org |
| FGFr | 2-amino-8H-pyrido[2,3-d]pyrimidines | 88 nM | acs.org |
| EGFr | Pyrido[2,3-d]pyrimidines | Selectivity varies | nih.gov |
Furthermore, the closely related pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been extensively investigated for its potent and selective inhibition of Janus Kinase 1 (JAK1), a key enzyme in cytokine signaling pathways involved in autoimmune diseases. nih.govacs.org
Serine/Threonine Kinases
The versatility of the pyrido[2,3-d]pyrimidine scaffold extends to the inhibition of serine/threonine kinases. Modifications to the core structure have yielded compounds that target kinases involved in cell cycle regulation, cellular homeostasis, and inflammatory responses. nih.govacs.orgnih.gov
Table 2: Examples of Serine/Threonine Kinases Inhibited by Pyrido[2,3-d]pyrimidine and Related Derivatives
| Kinase Target | Derivative Class | IC₅₀ Values | Reference(s) |
|---|---|---|---|
| DYRK1A/DYRK1B | Pyrido[2,3-d]pyrimidines | Potent Inhibition | nih.gov |
| CK1δ/ε | 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines | 220 nM | nih.gov |
| CLK1 | 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines | 88 nM | nih.gov |
| TTK | Pyrido[2,3-d]pyrimidin-7(8H)-ones | Potent Inhibition | cas.cn |
| HPK1 | Pyrido[3,2-d]pyrimidines | Potent Inhibition | acs.org |
| PIM-1 | Pyrido[2,3-d]pyrimidines | Potent Inhibition | rsc.org |
Ligand-Receptor Binding Kinetics and Thermodynamics (In Vitro)
A comprehensive understanding of a drug-target interaction requires analysis of its binding kinetics (association and dissociation rates) and thermodynamics (the energetic drivers of binding). These parameters provide deeper insights beyond simple affinity measurements (e.g., IC₅₀ or Kᵢ) and can be crucial for optimizing a compound's efficacy and duration of action in vivo.
While the pyrido[2,3-d]pyrimidine class is well-established as ATP-competitive, detailed in vitro studies quantifying the specific kinetic (kₒₙ, kₒff) and thermodynamic (ΔH, ΔS) parameters for the binding of this compound to its kinase targets are not widely available in the current body of literature. Computational approaches, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, have been used for related pyrimidine analogues to determine binding free energies, which can complement experimental data. rsc.org Such studies are essential to fully characterize the binding profile and guide further rational drug design.
Investigation of Molecular Mechanisms of Action (In Vitro Models)
The study of this compound and its analogs is rooted in the broader investigation of the pyrido[2,3-d]pyrimidine scaffold, a class of heterocyclic compounds recognized for a wide spectrum of biological activities. researchgate.netresearchgate.net These compounds are of significant interest in medicinal chemistry, particularly for their potential as anticancer agents. researchgate.netnih.gov The mechanism of action for these derivatives is often multifaceted, involving interactions with various cellular components and pathways that are critical to cancer cell proliferation and survival. In vitro and preclinical research focuses on elucidating these molecular interactions to identify specific biological targets.
Cellular Assays for Mechanism-of-Action Elucidation
In vitro studies are fundamental to understanding the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. These assays primarily measure the effects of the compounds on cancer cell lines, focusing on key processes like cell death and viability.
A primary mechanism investigated is the induction of apoptosis, or programmed cell death. For instance, certain novel pyrido[2,3-d]pyrimidine derivatives have demonstrated the ability to significantly induce apoptosis in human breast cancer (MCF-7) cells. rsc.org One study found that its lead compound increased total apoptosis by over 58-fold in treated cells compared to controls. rsc.org The apoptotic process is often mediated by the activation of caspases, a family of protease enzymes. Studies on related compounds have confirmed that apoptosis is induced through a caspase-3 dependent pathway. nih.govresearchgate.net
In addition to apoptosis, these compounds can affect the cell cycle. Some pyrido[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest, halting cell division at specific phases. researchgate.net For example, a potent derivative was found to arrest the cell cycle at the G1 phase in MCF-7 cells. rsc.org Another study reported that a 2,4-diaminopyrido[2,3-d]pyrimidine derivative induced G2/M cell cycle arrest. nih.gov Such disruptions to the normal cell cycle can prevent the proliferation of cancer cells. The cytotoxic effects of various pyrido[2,3-d]pyrimidine derivatives have been evaluated against a range of human cancer cell lines, including those for lung (A-549), prostate (PC-3), colon (HCT-116), and liver (HepG-2) cancers, demonstrating the broad-spectrum potential of this class of compounds. nih.govnih.govmdpi.com
Enzyme Inhibition Studies
A significant focus of research into pyrido[2,3-d]pyrimidine derivatives is their ability to act as enzyme inhibitors. Kinases, in particular, are major targets due to their central role in cell signaling pathways that govern cell growth, differentiation, and survival. mdpi.com
This class of compounds has been shown to inhibit a variety of kinases, including:
Tyrosine Kinases (TKs) : Several derivatives have been identified as potent inhibitors of tyrosine kinases like Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFr), and c-Src. nih.govnih.govnih.gov Some compounds have shown inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme, which is important for overcoming drug resistance in cancer therapy. nih.gov
PIM-1 Kinase : Recently synthesized pyrido[2,3-d]pyrimidine derivatives have exhibited potent inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. rsc.orgrsc.org
Cyclin-Dependent Kinases (CDKs) : Inhibition of CDKs, which regulate the cell cycle, has been observed. For example, specific derivatives were found to be effective direct inhibitors of CDK6. nih.gov
PI3K/mTOR Kinases : While not as extensively documented for pyrido[2,3-d]pyrimidines specifically, related thienopyrimidine derivatives are known inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), suggesting a potential mechanism for the pyridopyrimidine class as well.
Other Kinases : The broader family of pyridopyrimidines has been investigated as inhibitors for numerous other kinases, including Bcr-Abl, MAP kinases, and Receptor Interacting Protein Kinase-2 (RIPK2). nih.govmdpi.comnih.gov
Beyond kinases, another well-documented target is Dihydrofolate Reductase (DHFR). researchgate.netmdpi.com DHFR is a crucial enzyme for the synthesis of DNA, and its inhibition can halt the replication of cancer cells. mdpi.com
| Compound Class | Target Enzyme | IC₅₀ Value | Cell Line/Assay | Source |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase | 11.4 nM | Enzymatic Assay | rsc.org |
| Pyrido[2,3-d]pyrimidine derivative | EGFRWT | 0.099 µM | Enzymatic Assay | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative | EGFRT790M | 0.123 µM | Enzymatic Assay | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative | PDGFr | 1.11 µM | Enzymatic Assay | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative | FGFr | 0.13 µM | Enzymatic Assay | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative | p210Bcr-Abl | 170 nM | K562 cells | nih.gov |
| Pyrido[2,3-d]pyrimidin-7-one | RIPK2 | 8 nM | Enzymatic Assay | nih.gov |
Studies on Specific Protein-Protein or Protein-DNA Interactions
The inhibitory action of pyrido[2,3-d]pyrimidine derivatives often stems from their ability to compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase active site. nih.govplos.org Molecular docking studies have provided insights into these interactions, showing that the pyrido[2,3-d]pyrimidine scaffold can fit into the adenine-binding pocket of enzymes. plos.org
For example, crystal structures of related compounds bound to Protein Kinase B (PKBβ) show the inhibitor's 4-amino group forming key interactions with amino acid residues like Glu236 within the active site. nih.gov Similarly, docking studies with ZAP-70, a non-receptor tyrosine kinase, suggest that active pyrido[2,3-d]pyrimidin-7(8H)-ones can fit the ATP-binding site of the kinase domain. mdpi.com The specific substituents on the core scaffold play a crucial role in enhancing binding affinity and selectivity for the target protein. mdpi.com
In the case of bacterial D-Alanine:D-Alanine ligase (DdlB), docking studies predicted that 6-arylpyrido[2,3-d]pyrimidines bind in the ATP-binding site, with the core ring structure occupying the adenine-binding pocket. plos.org These molecular modeling and structural biology studies are critical for understanding the precise binding modes and for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways for N-allylpyrido[2,3-d]pyrimidin-4-amine Analogues
The synthesis of diverse analogues is fundamental to establishing robust structure-activity relationships (SAR). While established methods exist for the construction of the pyrido[2,3-d]pyrimidine (B1209978) core, future work should focus on developing more efficient and versatile synthetic routes that allow for systematic modification at various positions of the scaffold.
Key strategies could involve:
Convergent Synthesis: Developing pathways where the pyridine (B92270) and pyrimidine (B1678525) rings are synthesized separately and then fused, allowing for greater diversity in the precursors. Most current syntheses construct the molecule from a preformed pyrimidine or a preformed pyridone ring. mdpi.com
Late-Stage Functionalization: Employing C-H activation or cross-coupling reactions to introduce substituents onto the pre-formed N-allylpyrido[2,3-d]pyrimidine scaffold. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, have proven effective for introducing a wide variety of substituents at the C4 position of related pyrido[2,3-d]pyrimidin-7(8H)-ones. mdpi.com
Novel Cyclization Methods: Investigating new catalytic or reaction conditions for the cyclization step to form the pyridopyrimidine core, potentially leading to improved yields and access to novel substitution patterns. For instance, base-catalyzed cyclocondensation reactions are used to prepare related thieno[2,3-d]pyrimidin-4-amines. researchgate.net
The table below summarizes established synthetic approaches for related heterocyclic cores that could be adapted for this compound analogues.
| Synthetic Strategy | Description | Potential Application | Reference(s) |
| Scaffold Construction from Precursors | Synthesis beginning with a substituted 2-aminonicotinic acid and urea (B33335) to form the pyridopyrimidine core, followed by chlorination and subsequent amination. | A foundational method to create the core this compound structure. | nih.gov |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. | Ideal for introducing the N-allyl group onto a 4-chloro-pyrido[2,3-d]pyrimidine intermediate or for adding diverse aryl amine substituents. | mdpi.com |
| Ullmann/Suzuki/Sonogashira Coupling | Copper or Palladium-catalyzed reactions to introduce N-, O-, S-, or C-based substituents. | Enables extensive diversification at various positions of the pyridopyrimidine ring system to explore SAR. | mdpi.com |
| Reductive Amination | Reaction of an amino group with an aldehyde or ketone in the presence of a reducing agent. | Can be used to modify substituents on the pyridopyrimidine ring, as demonstrated in the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) analogues. | nih.gov |
Exploration of Stereochemical Influences on Molecular Interactions
The introduction of chiral centers can have a profound impact on the pharmacological activity of a molecule. For this compound analogues, stereochemistry can arise from substitutions on the allyl group or on the heterocyclic core itself. Future research should systematically investigate the influence of stereoisomers on biological activity. For example, the synthesis of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, an intermediate for the JAK inhibitor Tofacitinib, highlights the importance of specific stereoisomers for therapeutic efficacy. chemicalbook.com
Avenues for exploration include:
Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain enantiomerically pure analogues.
Chiral Separations: Separating racemic mixtures and evaluating the biological activity of individual enantiomers.
Conformational Analysis: Studying how different stereoisomers affect the molecule's preferred conformation and its ability to bind to a biological target.
Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process. By modeling the interactions between potential drug candidates and their biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success.
Future computational work on this compound analogues should involve:
Molecular Docking: Simulating the binding of designed analogues into the active sites of relevant protein targets, such as various kinases. Docking studies have been successfully used to provide insight into the molecular determinants of activity for related pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of the analogues with their biological activities to guide the design of more potent compounds.
ADME/Tox Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new analogues early in the design phase. nih.gov
The table below outlines the application of these computational methods in the context of pyridopyrimidine drug design.
| Computational Method | Application | Objective | Reference(s) |
| Molecular Docking | Predict binding modes and affinities of ligands to a protein target. | To understand how this compound analogues interact with kinase active sites and to guide structural modifications. | nih.govnih.gov |
| ADME Prediction | In silico evaluation of pharmacokinetic and toxicity properties. | To filter out compounds with poor drug-like properties before synthesis, saving time and resources. | nih.gov |
| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for biological activity. | To design novel scaffolds that retain the key binding features of active this compound analogues. | nih.gov |
Integrated Experimental and Computational Studies for Deeper Mechanistic Understanding
The most powerful approach to modern drug discovery lies in the synergy between computational and experimental methods. Theoretical predictions can guide experimental work, while experimental results provide crucial data to validate and refine computational models. The observed agreement between theoretical analysis and experimental results underscores the potential for further pharmacological exploration of such molecules.
Future projects should be designed around this integrated workflow:
Design: Use computational tools to design a focused library of this compound analogues.
Synthesis: Synthesize the prioritized compounds using efficient chemical pathways.
Testing: Evaluate the biological activity of the synthesized compounds through in vitro assays (e.g., kinase inhibition, anti-proliferative activity). nih.govnih.gov
Analysis: Correlate the experimental results with the initial computational predictions. For example, studies on new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives successfully combined synthesis, cytotoxic screening, and docking studies to identify potent EGFR inhibitors. nih.gov
Iteration: Use the new data to refine the computational models and design the next generation of improved analogues.
Potential for Functional Diversification through N-Allyl Modification
The N-allyl group is not merely a simple substituent; it is a versatile chemical handle that offers numerous opportunities for functional diversification. nih.govwikipedia.org The allyl moiety, consisting of a methylene (B1212753) bridge attached to a vinyl group, is found in many bioactive molecules and can significantly influence a compound's pharmacological profile. acs.org For instance, the substitution of a methoxy (B1213986) group with an N-allyl group in an analogue of the antitumor antibiotic geldanamycin (B1684428) resulted in a compound with retained potency but lower toxicity and improved metabolic stability. acs.org
Future research should explore the chemical reactivity of the N-allyl group to create novel analogues with enhanced properties:
Modifying the Double Bond: The double bond can be subjected to various chemical transformations, such as epoxidation, dihydroxylation, or hydrogenation, to introduce new functional groups that can alter solubility, polarity, and hydrogen bonding capacity.
Allylic Functionalization: The allylic position is known for its heightened reactivity, which can be exploited to introduce substituents. wikipedia.org
Bioisosteric Replacement: The entire allyl group could be replaced with other chemical moieties (bioisosteres) to probe the importance of its size, shape, and electronics for biological activity.
Through these targeted modifications, it may be possible to fine-tune the pharmacokinetic and pharmacodynamic properties of the parent compound, leading to the development of optimized therapeutic agents.
常见问题
Basic: What are the optimal synthetic routes for N-allylpyrido[2,3-d]pyrimidin-4-amine, and how are intermediates characterized?
Methodological Answer:
this compound is typically synthesized via condensation reactions between pyrido[2,3-d]pyrimidine precursors and allylating agents. Key steps include:
- Step 1: Reacting pyrido[2,3-d]pyrimidin-4-amine with allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Step 2: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the allylated product.
- Characterization:
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
Structural validation relies on complementary spectroscopic and crystallographic techniques:
- X-ray crystallography resolves bond lengths and angles, confirming the allyl substitution at the pyrimidine N4 position.
- 2D NMR (COSY, HSQC) maps proton-proton correlations and heteronuclear coupling to distinguish aromatic protons from allyl group signals .
- Elemental analysis ensures stoichiometric consistency with the molecular formula (C₁₀H₁₁N₅).
Advanced: How do structural modifications (e.g., allyl vs. phenyl substituents) influence binding affinity to kinase targets?
Methodological Answer:
Comparative studies of pyrido[2,3-d]pyrimidin-4-amine derivatives reveal:
- Allyl groups enhance flexibility and hydrophobic interactions with kinase ATP-binding pockets, as shown in molecular docking simulations (e.g., CDK2, EGFR kinases) .
- Phenyl substituents increase π-π stacking but reduce solubility, requiring formulation optimization .
- Experimental validation:
- Kinase profiling assays (e.g., radiometric or fluorescence-based) quantify IC₅₀ values.
- Surface plasmon resonance (SPR) measures real-time binding kinetics .
Advanced: How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
Discrepancies in IC₅₀ or EC₅₀ values often arise from:
- Assay conditions: Variations in buffer pH, ATP concentrations, or temperature. Standardize protocols using ATP Km values for kinase assays .
- Cellular context: Use isogenic cell lines to control for genetic background effects.
- Data normalization: Employ internal controls (e.g., staurosporine for kinase inhibition) and report data as mean ± SEM across ≥3 replicates .
Advanced: What computational strategies predict the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET prediction: Use tools like SwissADME or ADMETlab to estimate logP (2.1–2.5), solubility (−4.5 to −3.8 LogS), and cytochrome P450 interactions .
- Molecular dynamics (MD) simulations: Model blood-brain barrier penetration or plasma protein binding (e.g., albumin) over 100-ns trajectories .
- In vitro validation:
- Caco-2 assays for intestinal permeability.
- Microsomal stability tests (human liver microsomes) to quantify metabolic half-life .
Advanced: How can formulation challenges (e.g., low aqueous solubility) be addressed for in vivo studies?
Methodological Answer:
- Nanoformulation: Encapsulate the compound in PEGylated liposomes (size: 80–120 nm, PDI <0.2) to enhance bioavailability .
- Co-solvent systems: Use vehicles like 10% DMSO + 30% Captisol® in PBS for intraperitoneal administration.
- Solid dispersions: Prepare with polymers (e.g., PVP-VA64) via spray drying to improve dissolution rates .
Advanced: What mechanistic studies elucidate the compound’s off-target effects?
Methodological Answer:
- Proteome-wide profiling: Use kinobeads or thermal shift assays to identify non-kinase targets .
- CRISPR-Cas9 screens: Knock out suspected off-target genes (e.g., GPCRs, ion channels) and assess phenotype rescue.
- Transcriptomics (RNA-seq): Compare gene expression profiles in treated vs. untreated cells to uncover secondary pathways .
Advanced: How do substituent electronic properties (e.g., allyl vs. fluorophenyl) modulate reactivity in follow-up chemistry?
Methodological Answer:
- Allyl groups undergo electrophilic additions (e.g., epoxidation with m-CPBA) or cross-metathesis (Grubbs catalyst) for functional diversification .
- Fluorophenyl substituents direct electrophilic substitution to meta/para positions, as shown by Hammett plots (σ⁺ values) .
- DFT calculations (B3LYP/6-31G*) predict reaction sites by mapping electrostatic potential surfaces .
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